molecular formula C8H11N5 B12818668 2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyridine

2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyridine

Cat. No.: B12818668
M. Wt: 177.21 g/mol
InChI Key: ZJIKBYZUXQAZFQ-UHFFFAOYSA-N
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Description

2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyridine (CAS: 803617-97-2) is a heterocyclic compound featuring a pyridine ring linked via a hydrazinyl group to a 4,5-dihydroimidazole moiety. Imidazoline derivatives are pharmacologically significant, with reported activities including hypoglycemic, antihypertensive, and anticancer effects . The crystal structure of related compounds, such as 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine (CAS: 7471-05-8), reveals slight twisting between the pyridine and imidazoline rings (dihedral angle: 7.96°) stabilized by N–H⋯N hydrogen bonds and π-π interactions .

Properties

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

1-(4,5-dihydro-1H-imidazol-2-yl)-2-pyridin-2-ylhydrazine

InChI

InChI=1S/C8H11N5/c1-2-4-9-7(3-1)12-13-8-10-5-6-11-8/h1-4H,5-6H2,(H,9,12)(H2,10,11,13)

InChI Key

ZJIKBYZUXQAZFQ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NNC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyridine

General Synthetic Strategy

The preparation generally involves:

  • Synthesis of the 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine intermediate.
  • Introduction of the hydrazinyl group at the 2-position of the imidazoline ring or on the pyridine ring.
  • Use of hydrazine hydrate or hydrazine derivatives to form the hydrazinyl linkage.
  • Control of reaction conditions such as temperature, solvent, and molar ratios to optimize yield and purity.

Specific Synthetic Routes

Reaction of 2-Nitroamino-1,3-diazacycloalk-2-ene Derivatives with Hydrazine Hydrate
  • A patented process describes the preparation of hydrazino-substituted diazacycloalkene derivatives, which are structurally related to imidazoline systems.
  • The process involves reacting a 2-nitroamino-1,3-diazacycloalk-2-ene compound with hydrazine hydrate in the presence of an ammonium halide (e.g., ammonium chloride or ammonium iodide) in an aliphatic alcohol solvent such as 1-propanol or ethanol.
  • The reaction is typically conducted by heating the mixture to temperatures between 75°C and 95°C for several hours (up to 24 hours in some cases).
  • After completion, the mixture is cooled to precipitate the hydrazino product, which is isolated by filtration and purified by washing and drying.
  • This method avoids the use of toxic intermediates like 2-imidazolidinethione and minimizes mercaptan by-products.
  • Yields reported are high, often exceeding 70%, with some processes achieving up to 96.5% yield in combined crops.
  • The reaction conditions and stoichiometry are critical; for example, hydrazine hydrate is used in slight excess (1.2 to 1.5 molar equivalents), and ammonium halide acts as a catalyst or stabilizer.
  • The process is versatile and can be adapted to various diazacycloalkene substrates to yield hydrazino derivatives analogous to this compound.
Cyclocondensation and Cyclization Approaches
  • The imidazoline ring can be constructed via cyclocondensation reactions involving 2-aminopyridine derivatives and appropriate α-halo carbonyl compounds or related intermediates.
  • For example, α-iodo ketones prepared by oxidation of alkenes can be reacted with 2-aminopyridine under basic conditions (e.g., potassium carbonate in dimethylformamide) to form imidazo[1,2-a]pyridine derivatives, which are structurally related to the target compound.
  • Subsequent functionalization with hydrazine or hydrazine derivatives introduces the hydrazinyl group.
  • Microwave-assisted cyclization and metal-free cyclization methods have also been reported for related pyridine-imidazole systems, offering efficient and rapid synthesis routes.
Hydrazine Addition to Imidazole Derivatives
  • Hydrazine hydrate reacts with imidazole or imidazoline derivatives bearing suitable leaving groups or activated positions to form hydrazinyl-substituted products.
  • This method often requires controlled heating and solvent choice (e.g., ethanol or 1-propanol) to achieve selective substitution without side reactions.
  • The reaction progress is monitored by spectroscopic methods (IR, NMR) to confirm the formation of the hydrazinyl linkage.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol, 1-propanol, or mixtures with water Alcohol solvents facilitate solubility and reaction kinetics
Temperature 75°C to 95°C Heating promotes reaction; prolonged heating (up to 24 h) may be needed
Hydrazine Hydrate Ratio 1.2 to 1.5 equivalents Slight excess ensures complete conversion
Catalyst/Amine Salt Ammonium chloride or ammonium iodide Stabilizes intermediate and improves yield
Reaction Time 1.5 to 24 hours Depends on substrate and scale
Isolation Cooling to 0-5°C, filtration, washing with alcohol Crystallization improves purity
Yield 68% to 96.5% High yields achievable with optimized conditions

Analytical and Spectroscopic Confirmation

  • The hydrazinyl products are characterized by melting point determination, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).
  • IR spectra typically show characteristic NH stretching bands (around 3200-3400 cm⁻¹) and C=N or C=O bands depending on substituents.
  • NMR spectra confirm the presence of hydrazinyl protons and aromatic protons of the pyridine and imidazoline rings.
  • Mass spectrometry confirms molecular weight and purity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages References
Hydrazine hydrate reaction with 2-nitroamino diazacycloalkenes 2-nitroamino-1,3-diazacycloalk-2-ene, hydrazine hydrate, ammonium halide 75-95°C, 1.5-24 h, alcohol solvent 68-96.5 High yield, avoids toxic by-products
Cyclocondensation of α-halo ketones with 2-aminopyridine α-iodo ketones, 2-aminopyridine, K2CO3, DMF Room temp to reflux, hours Moderate Efficient ring formation, adaptable
Hydrazine addition to imidazole derivatives Imidazole derivatives, hydrazine hydrate Reflux in ethanol, several hours 70-80 Direct hydrazinylation, simple setup

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The hydrazine (-NH-NH-) and imidazoline nitrogen atoms serve as nucleophilic sites for electrophilic substitutions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides to form N-acyl derivatives. For example, treatment with benzoyl chloride yields N'-(pyridin-2-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)benzohydrazide .

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to produce N-alkylated imidazoline-hydrazine hybrids. Ethanol or DMF solvents with bases like triethylamine are typically used .

Condensation Reactions

The hydrazine group participates in Schiff base formation and cyclocondensation:

  • Schiff Base Synthesis : Reacts with aldehydes/ketones (e.g., benzaldehyde) to form hydrazone derivatives. These intermediates can further cyclize under acidic or oxidative conditions to generate fused heterocycles like triazoles or pyrazoles .

  • Cross-Dehydrogenative Coupling (CDC) : Under aerobic conditions with acetic acid, reacts with β-dicarbonyl compounds (e.g., ethyl acetoacetate) to form pyrazolo[1,5-a]pyridines via oxidative cyclization (Table 1) .

Table 1: Representative CDC Reactions with β-Dicarbonyl Compounds

ReactantProductYield (%)ConditionsCitation
Ethyl acetoacetatePyrazolo[1,5-a]pyridine94O₂, AcOH, 130°C, 18 h
AcetylacetonePyrido[1,2-b]indazole85O₂, AcOH, 130°C, 18 h

Cyclization Reactions

The compound acts as a precursor for fused heterocycles:

  • Triazole Formation : Reacts with nitriles or isocyanates under Cu(I) catalysis to form 1,2,4-triazole derivatives .

  • Imidazolidinone Synthesis : Fuses with ethyl cyanoacetate and ethyl glycinate under thermal conditions (70°C) to yield imidazolidine-4-one derivatives (e.g., N,N-dimethyl-2-(4-oxoimidazolidin-2-ylidene)acetamide) .

Coordination Chemistry

The pyridine and imidazoline nitrogen atoms act as ligands for metal complexes:

  • Forms stable complexes with transition metals (e.g., Cu(II), Pd(II)) through bidentate or tridentate coordination modes. These complexes are studied for catalytic applications in cross-coupling reactions .

Oxidation and Reduction

  • Oxidation : The hydrazine moiety is oxidized by H₂O₂ or KMnO₄ to form pyridyl diazenes or imidazoline N-oxides .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imidazoline ring to a saturated imidazolidine structure.

Biological Activity Modulation

Derivatives exhibit structure-dependent bioactivity:

  • Thiadiazole-imidazole hybrids (e.g., 2-(2-(3-aryl-1,3,4-thiadiazol-2-yl)hydrazinyl)-4,4-diphenylimidazol-5-one) show antiproliferative effects against HepG2 liver carcinoma cells (IC₅₀: 8–22 μM) .

Structural and Mechanistic Insights

  • Hydrogen Bonding : Intermolecular N–H···N and C–H···π interactions stabilize crystalline architectures, as confirmed by X-ray diffraction .

  • Reaction Mechanisms : CDC reactions proceed via enol addition to the hydrazine group, followed by oxidative dehydrogenation and cyclization (Figure 1) .

Figure 1: Proposed Mechanism for CDC Reactions

  • Enol Addition : β-Dicarbonyl enol attacks the hydrazine nitrogen.

  • Oxidative Dehydrogenation : Molecular oxygen abstracts hydrogen, forming a diradical intermediate.

  • Cyclization : Radical recombination yields fused pyrazolo-pyridine derivatives .

This compound’s multifunctional reactivity makes it valuable for synthesizing pharmacophores, ligands, and heterocyclic frameworks. Further studies should explore its applications in asymmetric catalysis and drug discovery.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. Its hydrazinyl group can participate in various chemical reactions, including:

  • Oxidation : Converting the compound into imidazole derivatives.
  • Reduction : Producing hydrazine derivatives.
  • Substitution Reactions : Facilitating the introduction of different functional groups.

These reactions are essential for developing new materials and complex organic molecules.

Biology

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a study utilized docking simulations to show strong binding affinities to bacterial targets, suggesting potential as an antibacterial agent.
  • Antitumor Activity : Derivatives of this compound have been evaluated for their anticancer properties. Research indicates that certain imidazole compounds show efficacy against multiple cancer cell lines, highlighting their therapeutic potential.

Medicine

The compound is being investigated for its potential therapeutic applications:

  • Therapeutic Agent Development : Ongoing research focuses on its role as a dual inhibitor for viral proteins, particularly in blocking SARS-CoV-2 cell entry. Molecular docking studies suggest promising binding affinities to critical viral proteins .
  • Enzyme Inhibition : It may inhibit enzymes crucial for bacterial survival and cancer metabolism, making it a candidate for drug development against infections and cancers .

Case Studies

StudyFocusFindings
MDPI StudyAntibacterial ActivityDemonstrated strong binding affinities to bacterial targets through molecular docking studies.
Anticancer ResearchEfficacy Against Cancer Cell LinesHighlighted the potential of imidazole derivatives in targeting various cancer types.
SARS-CoV-2 Inhibition StudyDual Inhibitors of Viral ProteinsShowed high binding affinities to ACE2 and spike protein, indicating potential as an antiviral agent .

Mechanism of Action

The mechanism of action of 2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure Key Substituents/Linkers Biological Activity
Target: 2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyridine Pyridine + hydrazinyl + dihydroimidazole Hydrazine linker Not directly reported
Thiazolyl hydrazones (e.g., ) Thiazole + hydrazone + furan/phenyl Thiazole ring, substituted aryl Anticandidal (MIC: 250 µg/mL), anticancer (IC50: 125 µg/mL)
DG-5128 () Pyridine + phenylethyl + dihydroimidazole Phenylethyl spacer Hypoglycemic (ED: 5–25 mg/kg), α2-adrenoceptor antagonist
Pyrithione derivatives () Pyridine-1-oxide + thioether + dihydroimidazole Sulfur bridge Antimicrobial (synthesis focus)
2-(4-Hydroxyphenyl)-4,5-di(2-pyridyl)imidazole () Imidazole + pyridine + phenol Phenolic hydroxyl group Chemiluminescence potential
Pyrimidine analogs () Pyrimidine + hydrazinyl + dihydroimidazole Pyrimidine ring Activity not specified
Table 2: Physicochemical Properties
Compound Name CAS Number Molecular Formula Molecular Weight Key References
This compound 803617-97-2 C₈H₁₁N₅ 177.21
2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine 7471-05-8 C₈H₉N₃ 147.18
DG-5128 - C₁₆H₁₉Cl₂N₃O 340.25

Mechanistic and Pharmacological Insights

  • Antifungal/Anticancer Activity : Thiazolyl hydrazones () demonstrate potent anticandidal activity (MIC: 250 µg/mL) and selective cytotoxicity against MCF-7 cells (IC50: 125 µg/mL), attributed to the thiazole-hydrazone scaffold’s ability to disrupt microbial/cancer cell membranes .
  • Hypoglycemic Action: DG-5128 reduces fasting blood glucose in rodents and primates (5–25 mg/kg) by antagonizing α2-adrenoceptors, which enhances insulin secretion . Its phenylethyl linker improves bioavailability compared to simpler imidazoline derivatives.

Biological Activity

2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyridine, also known by its CAS number 803617-97-2, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and cardiovascular activities based on diverse research findings.

  • Molecular Formula : C₈H₁₁N₅
  • Molecular Weight : 177.21 g/mol
  • CAS Number : 803617-97-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of imidazoline have shown significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Pathogen
7b0.22S. aureus
7b0.25S. epidermidis

Anticancer Activity

The anticancer properties of related pyrazole and imidazole derivatives have been extensively studied. For example, certain compounds exhibited cytotoxic effects against various cancer cell lines such as MCF7 and NCI-H460. The growth inhibition (GI) and lethal concentration (LC) values were reported as follows:

CompoundGI₅₀ (μM)LC₅₀ (μM)Cell Line
Compound 13.7912.50MCF7
Compound 242.30-NCI-H460

Notably, compounds derived from the imidazole structure have demonstrated significant antiproliferative activity with IC₅₀ values as low as 0.30 nM in inhibiting VEGF-induced proliferation in human umbilical vein endothelial cells .

Cardiovascular Activity

Research has also explored the cardiovascular effects of related compounds featuring the imidazoline moiety. A study focused on the synthesis of derivatives that showed affinity for imidazoline binding sites (IBS). These compounds were evaluated for their potential as antihypertensive agents, demonstrating promising results in lowering blood pressure through modulation of these binding sites .

Case Studies

  • Antimicrobial Evaluation :
    A study conducted by Bouabdallah et al., evaluated several hydrazine derivatives for their antimicrobial efficacy against Escherichia coli and Staphylococcus aureus. The results indicated that derivatives containing the imidazoline structure significantly inhibited bacterial growth, supporting the hypothesis that structural modifications can enhance antimicrobial properties .
  • Anticancer Screening :
    In a comprehensive screening of pyrazole-linked compounds, several derivatives exhibited potent cytotoxicity against HepG2 and BT474 cell lines with IC₅₀ values below 1 μM. This suggests that the incorporation of hydrazine and imidazole functionalities can lead to improved anticancer activity .

Q & A

Q. Methodological Considerations :

  • Crystal quality: Plate-shaped, colorless crystals (0.48 × 0.46 × 0.09 mm) ensure minimal absorption errors.
  • Data refinement: Full-matrix least-squares methods (SHELXL-97) refine atomic positions and thermal parameters.
  • Hydrogen bonding: The hydrazinyl and imidazoline groups form intermolecular N–H···N interactions, stabilizing the lattice .

What synthetic routes are available for this compound, and how are reaction conditions optimized?

Basic Question (Synthesis)
The compound is synthesized via hydrazine-mediated coupling between 2-hydrazinylpyridine and imidazoline precursors. Key steps include:

Nucleophilic Substitution : Reacting 2-chloropyridine with hydrazine hydrate under reflux (ethanol, 12 h) to form 2-hydrazinylpyridine.

Cyclization : Treating the intermediate with 4,5-dihydro-1H-imidazole-2-carboxaldehyde in acidic conditions (HCl, 80°C, 6 h) .

Q. Optimization Strategies :

  • Temperature Control : Excess heat degrades the hydrazinyl group; maintaining 80°C ensures cyclization without decomposition.
  • Catalyst Screening : Acidic resins (e.g., Amberlyst-15) improve yields (≥75%) compared to HCl .

How can computational methods predict feasible synthetic routes for derivatives of this compound?

Advanced Question (Reaction Design)
Modern computational tools (e.g., ICReDD’s AI-driven synthesis planners) integrate quantum chemical calculations and reaction databases (Reaxys, PISTACHIO) to predict viable pathways. For example:

  • Retrosynthetic Analysis : The hydrazinyl group is flagged as a reactive site for derivatization.
  • Pathway Scoring : Algorithms prioritize routes with high atom economy and low energy barriers (e.g., substituting hydrazine with alkylhydrazines for N-alkylated analogs) .

Q. Validation :

  • DFT Studies : Confirm thermodynamic feasibility of intermediates (e.g., imine tautomerization during cyclization) .

How can researchers resolve contradictions in reported pharmacological activities of this compound?

Advanced Question (Data Analysis)
Discrepancies in biological activity (e.g., antihypertensive vs. antidepressant effects) often stem from:

Assay Variability : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or receptor subtypes (α₂-adrenergic vs. imidazoline I₁ receptors).

Structural Isomerism : Tautomeric equilibria between imidazoline and imidazole forms alter binding affinities .

Q. Resolution Strategies :

  • Dose-Response Profiling : Establish EC₅₀ values across multiple assays.
  • Crystallographic Validation : Compare ligand-receptor co-crystal structures to confirm binding modes .

What spectroscopic techniques confirm the structure and purity of synthesized batches?

Basic Question (Analytical Chemistry)

¹H/¹³C NMR :

  • Pyridine protons resonate at δ 8.3–8.5 ppm (aromatic).
  • Hydrazinyl NH peaks appear as broad singlets (δ 4.5–5.0 ppm) .

FT-IR : N–H stretches (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) confirm functional groups.

HPLC-MS : Purity ≥95% (C18 column, acetonitrile/water gradient) .

How can structural modifications enhance the compound’s bioavailability for CNS applications?

Advanced Question (Medicinal Chemistry)
Strategies include:

Lipophilicity Adjustment : Adding methyl groups to the pyridine ring (logP increase from 1.3 to 2.1) improves blood-brain barrier penetration.

Prodrug Design : Esterification of the hydrazinyl group (e.g., acetyl protection) enhances solubility and metabolic stability .

Q. Validation :

  • In Silico ADMET : Predict CYP450 interactions and plasma protein binding using SwissADME .

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